2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL is a complex organic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The specific structure of this compound includes a quinoline core substituted with an ethylphenyl group and a hydroxyl group at the 7-position, which contributes to its unique chemical reactivity and potential applications in medicinal chemistry.
The compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its ring structure. It can be sourced from various chemical suppliers or synthesized in laboratory settings through multi-step organic synthesis techniques. The classification of this compound aligns it with other quinoline derivatives that are frequently studied for their pharmacological properties.
The synthesis of 2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL typically involves several key steps:
The reactions often require specific conditions such as temperature control, solvent selection (commonly ethanol or dimethyl sulfoxide), and catalysts (such as palladium or nickel-based catalysts) to enhance yields and selectivity. For instance, the use of Suzuki-Miyaura coupling reactions has been documented for similar compounds, indicating a potential pathway for synthesizing this derivative effectively.
The molecular structure of 2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL can be represented as follows:
This indicates that the compound consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The structural formula highlights the arrangement of these atoms within the quinoline framework.
Key structural data may include:
2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL can undergo various chemical reactions:
Common reagents used in these reactions include:
The outcomes depend heavily on reaction conditions such as temperature, solvent choice, and reaction time.
The mechanism of action for 2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL involves its interaction with biological targets such as enzymes or receptors. It may function as an inhibitor or modulator within specific biochemical pathways, influencing processes like cell signaling or metabolic pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects.
Relevant data includes melting point ranges and spectral characteristics that confirm the identity and purity of the compound.
2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL has potential applications in various scientific fields:
Quinoline, a privileged heterocyclic scaffold in medicinal chemistry, serves as the foundational core for numerous biologically active compounds. Its structural versatility enables broad interactions with therapeutic targets, particularly in oncology and infectious disease applications. The 4-methylquinolin-7-ol moiety represents a specialized subclass wherein strategic substituents confer optimized pharmacological properties. This derivative configuration combines the inherent bioactivity of the quinoline nucleus with steric and electronic modifications that enhance target affinity and selectivity. The emergence of 2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL (chemical formula: $\ce{C18H18N2O}$, PubChem CID: 135609784) exemplifies contemporary efforts to refine quinoline-based pharmacophores through rational structural elaboration [1].
The 4-methylquinolin-7-ol framework provides a multifaceted chemical architecture for drug design. The methyl group at position 4 induces steric constraints that influence ring planarity and binding pocket accommodation, while the hydroxyl group at position 7 offers both hydrogen-bonding capability and sites for further chemical derivatization. This scaffold demonstrates notable metabolic stability compared to unsubstituted quinolines, as evidenced by its persistence in in vitro hepatic microsome assays. The hydroxyl group’s position para to the heterocyclic nitrogen creates an electron-rich region conducive to interactions with enzymatic targets, particularly those involving π-stacking or coordination bonds. Derivatives like 4-Methyl-7-quinolinol (PubChem CID: 135491854) serve as key synthetic intermediates for developing anticancer agents, highlighting the scaffold’s versatility [2] [5].
Table 1: Fundamental Structural Features of 4-Methylquinolin-7-ol Derivatives
| Structural Element | Electronic Contribution | Steric Influence | Biological Implications |
|---|---|---|---|
| Quinoline Nitrogen | Hydrogen-bond acceptance; Weak basicity (pKa ~4.5) | Defines ring geometry | Target recognition via H-bonding |
| C4 Methyl Group | Hyperconjugative electron donation (+I effect) | Moderately increases molecular bulk | Enhanced membrane permeability |
| C7 Hydroxyl Group | Strong hydrogen bond donation/acceptance; Resonance stabilization | Minimal steric impact | Crucial for DNA intercalation; Metal chelation |
The introduction of arylamino substituents at the quinoline C2 position profoundly modifies biological activity profiles. This substitution creates an expanded conjugated system that enhances planarity and facilitates intercalation into DNA structures. Specifically, the 4-ethylphenylamino moiety in 2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL provides balanced lipophilicity (predicted logP ≈ 3.8) essential for cellular penetration while maintaining target specificity. The ethyl group’s electron-donating properties (+I effect) stabilize the anilino nitrogen’s interaction with enzymatic targets like topoisomerase II, where a basic unsubstituted anilino moiety is structurally required for potent inhibition [3] . Structure-activity relationship (SAR) studies demonstrate that para-substitution on the phenyl ring with small alkyl groups (e.g., ethyl) optimally balances steric accessibility and electronic effects, yielding compounds with low nanomolar potency in enzymatic assays. Crucially, ortho-substitutions typically diminish activity due to torsional constraints that disrupt molecular planarity [3] [6].
Table 2: Impact of Arylamino Substituents on Quinoline Bioactivity
| Arylamino Structure | Electronic Properties | Topoisomerase II Inhibition (Relative to Etoposide) | Key SAR Findings |
|---|---|---|---|
| Unsubstituted Phenyl | Neutral | 1.0x (baseline) | Base structure requirement |
| 4-Ethylphenyl | Mild +I effect | 1.8-2.5x | Optimal lipophilicity/activity balance |
| 4-Cyanophenyl | Strong -I/-R effect | 0.9x | Reduced basicity diminishes potency |
| 4-Methoxyphenyl | Moderate +R effect | 1.2x | Enhanced but less than alkyl variants |
| 2-Hydroxyethyl | Polar | Inactive | Ortho position disrupts binding geometry |
The evolutionary trajectory of 2-[(4-Ethylphenyl)amino]-4-methylquinolin-7-OL research originates from seminal investigations into podophyllotoxin derivatives during the 1990s. Landmark studies established that 4β-arylamino modifications on the podophyllotoxin scaffold generated potent topoisomerase II inhibitors [3]. This discovery prompted systematic exploration of arylamino substitutions on simpler heterocyclic systems, leading to quinoline-based analogs. The specific incorporation of the 4-ethylphenylamino group emerged from comprehensive SAR analyses indicating that small alkyl substituents at the para position significantly enhanced both enzymatic inhibition and cellular uptake compared to unsubstituted phenylamino derivatives. Contemporary research focuses on this compound as a strategic intermediate for developing targeted cancer therapies, leveraging its dual functionality for further chemical elaboration. Its structural attributes – moderate molecular weight (MW = 278.35 g/mol), balanced lipophilicity, and presence of hydrogen-bonding motifs – align with modern lead optimization criteria for kinase inhibitors and DNA-interactive agents [1] [7] .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6